Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18128631
Molecular Formula: C13H19ClFN3O2
Molecular Weight: 303.76 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride -](/images/structure/VC18128631.png)
Molecular Formula | C13H19ClFN3O2 |
---|---|
Molecular Weight | 303.76 g/mol |
IUPAC Name | methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H |
Standard InChI Key | FSORDZJUDCHXBX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a methyl carboxylate group and at the 4-position with a (3-amino-2-fluorophenyl)methyl moiety. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in drug formulations . The fluorine atom at the 2-position of the phenyl ring introduces electronic effects that influence molecular interactions, such as hydrogen bonding and van der Waals forces, which are pivotal in ligand-receptor binding .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 303.76 g/mol | |
CAS Number | 2375274-56-7 | |
Salt Form | Hydrochloride |
Synthesis and Manufacturing
Synthetic Routes
The synthesis likely involves sequential functionalization of the piperazine core. A plausible pathway includes:
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Benzylation of Piperazine: Reaction of piperazine with 3-amino-2-fluorobenzyl chloride under basic conditions to introduce the aromatic substituent .
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Carboxylation: Esterification with methyl chloroformate to install the carboxylate group at the 1-position .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Key Reagents and Conditions
Step | Reagent/Condition | Purpose |
---|---|---|
1 | 3-Amino-2-fluorobenzyl chloride, KCO, DMF | Benzylation of piperazine |
2 | Methyl chloroformate, EtN | Carboxylation at the 1-position |
3 | HCl (gaseous), EtO | Hydrochloride salt formation |
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate intermediates, while recrystallization from ethanol/water mixtures enhances the final product’s purity . Reported yields for analogous syntheses range from 40–60%, contingent on reaction efficiency and steric hindrance from the fluorophenyl group .
Pharmacological Research and Applications
Mechanism of Action
Piperazine derivatives are renowned for their affinity to neurotransmitter receptors, particularly serotonin (5-HT) and dopamine D receptors . The fluorophenylmethyl group in this compound may enhance blood-brain barrier permeability, making it a candidate for antipsychotic or anxiolytic agents . Preliminary in silico studies suggest moderate binding energy () to 5-HT, though experimental validation is pending .
Preclinical Studies
While direct toxicity data are unavailable, structurally related compounds exhibit LD values >500 mg/kg in rodent models, indicating low acute toxicity . Chronic exposure studies are necessary to assess hepatorenal effects.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, Olaparib—a poly(ADP-ribose) polymerase (PARP) inhibitor—shares structural motifs with this piperazine derivative, highlighting its utility in oncology drug discovery .
Material Science
Fluorinated piperazines are explored in liquid crystal displays (LCDs) due to their dielectric properties. The fluorine atom’s electronegativity stabilizes molecular alignment under electric fields .
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